1-(Benzyloxy)-3-(4-nitrophenyl)benzene
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Overview
Description
“1-(Benzyloxy)-3-(4-nitrophenyl)benzene” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the reactions between Mo2 (TiPB)4, where TiPB = 2,4,6-triisopropylbenzoate and two equivalents of the carboxylic acid LH (LH = 4-nitrobenzoic acid and 4′-nitro [1,1′-biphenyl]-4-carboxylic acid) have been prepared .Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly mentioned in the available resources .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the kinetics of hydrolysis at medium acid strength (pH interval 2–5) of a series of phenylsulfamate esters have been studied .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .Scientific Research Applications
Organic Synthesis and Molecular Structure
Research on compounds structurally related to 1-(Benzyloxy)-3-(4-nitrophenyl)benzene highlights their significance in organic synthesis and the study of molecular structures. For instance, compounds like (E)‐1‐[4‐(Benzyloxy)benzylidene]‐2‐(4‐nitrophenyl)hydrazine have been synthesized to explore their crystal structures, revealing how specific intermolecular N—H⋯O hydrogen bonds stabilize their crystal packing (Shi Jun, 2005). Such studies are crucial for understanding molecular conformations and designing materials with desired properties.
Intermolecular Interactions and Crystal Engineering
The potential of nitro groups in facilitating intermolecular N⋯O interactions for crystal engineering is demonstrated in studies on hexakis(4-nitrophenyl)benzene. These interactions help in maintaining the structural integrity of layered structures, which is essential for designing materials with predictable molecular arrangements (E. Gagnon et al., 2007). This aspect of research could be relevant to understanding how this compound might interact in solid-state forms or in material science applications.
Synthesis of Functionalized Compounds
Research also extends to the synthesis of various functionalized compounds using benzyloxy and nitrophenyl groups as intermediates or key functional groups. For example, the synthesis of 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene showcases the importance of such compounds in pharmaceuticals, pesticides, and organic material production, highlighting their role as intermediates in organic synthesis (H. We, 2015).
Novel Synthesis Routes and Characterizations
Furthermore, the development of new synthesis routes, such as those for 4-(Benzyloxy)-1H-Indazole, illustrates the continuous effort to improve synthetic efficiency and yield for compounds containing benzyloxy groups, which are valuable for further chemical transformations and applications in various fields of chemistry and material science (Tang Yan-feng, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-phenylmethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-20(22)18-11-9-16(10-12-18)17-7-4-8-19(13-17)23-14-15-5-2-1-3-6-15/h1-13H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWNAPOOAQPPGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742944 |
Source
|
Record name | 3-(Benzyloxy)-4'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-68-8 |
Source
|
Record name | 3-(Benzyloxy)-4'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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